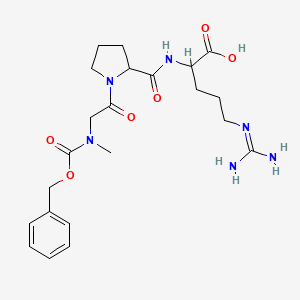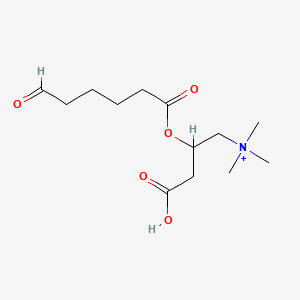![molecular formula C21H21NO4 B12101551 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B12101551.png)
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino acids during peptide synthesis. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group.
Métodos De Preparación
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the pyrrolidine ring: The protected amino acid is then cyclized to form the pyrrolidine ring. This can be done through various cyclization reactions, depending on the specific starting materials and conditions used.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation or other suitable reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .
Análisis De Reacciones Químicas
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other functional groups.
Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups under appropriate conditions.
Common reagents used in these reactions include piperidine, DMF, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Peptide synthesis: It is widely used as a building block in the synthesis of peptides and proteins. The Fmoc group protects the amino group during the synthesis, allowing for selective reactions at other functional groups.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological research: It is used in the study of protein-protein interactions, enzyme mechanisms, and other biological processes.
Industrial applications: The compound is used in the production of various chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives:
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-oxocyclohexanecarboxylic acid: Similar in structure but contains a cyclohexane ring instead of a pyrrolidine ring.
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric acid: Contains a butyric acid chain instead of a pyrrolidine ring.
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine: Contains a valine residue instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties useful in peptide synthesis and other applications .
Propiedades
Fórmula molecular |
C21H21NO4 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-10-22(11-18(13)20(23)24)21(25)26-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |
Clave InChI |
UZAANVFMPWVILR-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-5-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B12101479.png)

![9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B12101499.png)

![Propanedioic acid, 2-[[(1-methyl-1H-pyrazol-4-yl)amino]methylene]-, 1,3-diethyl ester](/img/structure/B12101513.png)



![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene](/img/structure/B12101528.png)


![[2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12101545.png)
![1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101555.png)
![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
